PDGFRα/β Kinase Inhibition Potency Differentiates the Compound from VEGFR-2 and PIM Kinase Inhibitor Analogs
The target compound, identified as an embodiment in US20230312529A1, is claimed to inhibit PDGFRα and PDGFRβ kinases with nanomolar potency while exhibiting medium or weak activity against other kinases [1][2]. This selectivity profile contrasts sharply with the indazole-pyrimidine VEGFR-2 inhibitor compound 6i (IC50 = 24.5 nM against VEGFR-2, HUVEC IC50 = 1.37 μM), which lacks claimed PDGFR activity [3], and with GDC-0339 (pan-PIM inhibitor; Ki values: PIM1 = 0.03 nM, PIM2 = 0.1 nM, PIM3 = 0.02 nM), which has no significant PDGFR inhibition reported [4].
| Evidence Dimension | Kinase inhibition selectivity profile |
|---|---|
| Target Compound Data | Potent PDGFRα/β inhibition (exact IC50 not publicly disclosed in patent; nanomolar range claimed); medium/weak activity on other kinases [1][2] |
| Comparator Or Baseline | Compound 6i: VEGFR-2 IC50 = 24.5 nM, HUVEC IC50 = 1.37 μM [3]; GDC-0339: PIM1 Ki = 0.03 nM, PIM2 Ki = 0.1 nM, PIM3 Ki = 0.02 nM [4] |
| Quantified Difference | Target selectivity profile: PDGFRα/β dominant vs. VEGFR-2 dominant vs. PIM pan-inhibition |
| Conditions | Patent claims based on kinase inhibition assays; comparator data from published enzyme and cell-based assays |
Why This Matters
For researchers modeling PDGF-driven fibrosis (e.g., IPF, liver fibrosis), a PDGFR-selective tool compound avoids confounding anti-angiogenic (VEGFR-2) or PIM-mediated survival pathway effects that would complicate interpretation.
- [1] US Patent US20230312529A1. Pyrimidine small-molecule compound and application thereof. Claims [0015]-[0017]. View Source
- [2] US Patent US20230312529A1. Paragraph [0023], claim (1). View Source
- [3] Elsayed NMY, et al. RSC Advances. 2016;6(14):11665-11679. doi:10.1039/C5RA21121A View Source
- [4] GDC-0339 pan-PIM kinase inhibitor data. Ki values: PIM1 = 0.03 nM, PIM2 = 0.1 nM, PIM3 = 0.02 nM. Guide to Malaria Pharmacology. View Source
